molecular formula C19H19NO3S B2741564 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351598-46-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2741564
CAS RN: 1351598-46-3
M. Wt: 341.43
InChI Key: FQQWSTJGVMFWSP-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide” is a chemical compound that likely contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a sulfonamide group (-SO2NH2), and a 3-methylbenzene (or toluene) moiety .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a naphthalene ring attached to a sulfonamide group via a 2-hydroxyethyl linker, and a 3-methylbenzene moiety attached to the nitrogen of the sulfonamide .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The naphthalene ring, sulfonamide group, and 3-methylbenzene moiety could potentially undergo various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Scintillation Materials

Plastic scintillators incorporating luminescent dyes alongside naphthalene derivatives have been explored for their scintillation properties. These materials are utilized in radiation detection and measurement instruments due to their effective scintillation efficiency, optical transparency, and stability under various conditions. The use of naphthalene derivatives, such as N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, can potentially enhance these materials' performance by improving their light output and physical robustness, making them suitable for high-sensitivity detection applications in nuclear physics and medical imaging (Salimgareeva & Kolesov, 2005).

Environmental Pollution and Biodegradation

Naphthalene and its derivatives are crucial in studies related to environmental pollution, particularly concerning polycyclic aromatic hydrocarbons (PAHs). Research on the removal of naphthalene from wastewaters by adsorption highlights the significance of understanding the chemical properties and interactions of naphthalene derivatives for developing more efficient water treatment solutions. These studies pave the way for applying N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide in environmental remediation technologies, potentially enhancing the adsorption capacities and selectivities of materials designed to capture and remove hazardous compounds from water sources (Alshabib, 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Sulfonamides, for example, are known to inhibit bacterial enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and effects. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-6-4-9-16(12-14)24(22,23)20-13-19(21)18-11-5-8-15-7-2-3-10-17(15)18/h2-12,19-21H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWSTJGVMFWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

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